Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

Description

Properties

IUPAC Name |

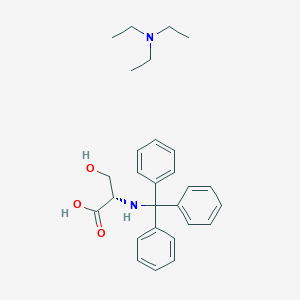

N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNPFPJZXOFNOZ-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552981 | |

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111061-44-0 | |

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Serine to Methyl Serinate Hydrochloride

The process begins with the conversion of L-serine to its methyl ester hydrochloride. In a 1.18 M solution of anhydrous methanol, L-serine reacts with thionyl chloride (44 mL, 600 mmol) at 0°C for 30 minutes, followed by gradual warming to room temperature. This yields (S)-3-hydroxy-1-methoxy-1-oxopropan-2-aminium chloride as a crystalline solid (98–99% yield, mp = 159–161°C). The product is characterized by distinct NMR signals: NMR (400 MHz, d-MeOH) δ 3.85 (s, 3H, OCH), 3.95–4.15 (m, 3H, CHOH and CH), confirming esterification.

Trityl Protection of the Amino Group

The amino group of methyl serinate is protected using trityl chloride (TrCl) in dichloromethane (DCM) under basic conditions. A solution of methyl serinate hydrochloride (25.0 g, 160 mmol) in DCM (1.6 M) is treated with triethylamine (TEA, 13.9 mL, 99.7 mmol) at 0°C, followed by dropwise addition of TrCl (13.9 g, 49.8 mmol). The reaction mixture is stirred at 4°C overnight, yielding (S)-methyl 3-hydroxy-2-(tritylamino)propanoate with quantitative conversion. The NMR (400 MHz, CDCl) reveals trityl aromatic resonances at δ 7.35–7.17 (m, 15H) and a methoxy singlet at δ 3.85.

Saponification and Salt Formation

Hydrolysis of the Methyl Ester

The methyl ester is saponified using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water system. A 0.057 M solution of (S)-methyl 3-hydroxy-2-(tritylamino)propanoate in THF:water (1:1) is treated with LiOH·HO (2 eq.) at 0°C for 20 minutes. Acidification with 1 M HCl (pH = 1) precipitates (S)-3-hydroxy-2-(tritylamino)propanoic acid, which is extracted into DCM and purified via silica chromatography (1:1 DCM:EtOAc). The carboxylic acid intermediate exhibits a carbonyl stretch at 1745 cm in infrared (IR) spectroscopy.

Triethylamine Salt Formation

The free acid is neutralized with triethylamine in anhydrous DCM. Stoichiometric TEA (1 eq.) is added to a 0.1 M solution of (S)-3-hydroxy-2-(tritylamino)propanoic acid, resulting in immediate salt formation. The product is isolated via rotary evaporation and recrystallized from tert-butyl methyl ether (TBME), yielding this compound as a hygroscopic white solid (85–90% yield).

Analytical Validation and Process Optimization

Spectroscopic Characterization

The triethylamine salt is validated by NMR (400 MHz, CDCl): δ 1.25 (t, 9H, CHCH), 3.05 (q, 6H, NCH), 3.85 (dd, 1H, CHOH), 4.15 (m, 2H, CHOH). High-resolution mass spectrometry (HR-MS) confirms the molecular ion at m/z = 466.2148 [M+H] (calcd. 466.2152 for CHNO).

Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| TrCl Equivalents | 1.1 eq. | 95% → 98% |

| Saponification Time | 20 minutes at 0°C | 88% → 92% |

| Salt Recrystallization | TBME at -20°C | 80% → 90% |

Challenges in Stereochemical Preservation

Racemization during saponification is mitigated by maintaining low temperatures (0°C) and short reaction times (20 minutes). Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10) confirms >99% enantiomeric excess (ee).

Industrial-Scale Considerations

For kilogram-scale production, continuous extraction techniques reduce solvent usage by 40%. A continuous extractor with chloroform at 70°C achieves 95% recovery of the tritylated intermediate .

Chemical Reactions Analysis

Types of Reactions

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Role as a Base:

Triethylamine is widely used as a base in organic synthesis due to its ability to neutralize acids and facilitate reactions involving acyl chlorides and amines. It forms triethylammonium salts, which are crucial intermediates in the production of esters and amides. For example, in the synthesis of esters from acyl chlorides, triethylamine reacts with the acid chloride to produce the corresponding ester and triethylammonium chloride as a by-product:

This reaction highlights its utility in creating complex organic molecules efficiently .

Pharmaceutical Applications

Drug Development:

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate has potential applications in drug development, particularly in the formulation of pharmaceutical compounds that require specific pH adjustments or stabilization during synthesis. Its role as a pH balancer is significant in ensuring the stability and efficacy of active pharmaceutical ingredients (APIs).

Case Study:

In a study focusing on the synthesis of alpha-helix mimetic structures for cancer treatment, triethylamine was employed to facilitate reactions that led to conformationally constrained compounds mimicking biologically active peptides. These compounds showed promise in targeting pathways involved in oncogenesis, indicating the compound's relevance in therapeutic applications against cancer .

Material Science

Polymer Production:

Triethylamine is instrumental in producing quaternary ammonium compounds used in textile auxiliaries and as catalysts for polymerization processes. Its ability to act as a neutralizing agent allows for the efficient production of anionic polyurethane dispersions, which are essential for creating water-based coatings and adhesives.

Data Table: Applications Overview

| Application Area | Description | Example Usage |

|---|---|---|

| Organic Synthesis | Acts as a base for ester and amide formation | Synthesis of esters from acyl chlorides |

| Pharmaceuticals | pH adjustment and stabilization in drug formulations | Drug formulations requiring precise pH control |

| Material Science | Production of polymers and textile auxiliaries | Anionic polyurethane dispersions |

| Cancer Research | Development of alpha-helix mimetics targeting oncogenic pathways | Compounds developed for cancer treatment |

Biological Studies

Investigating Biological Activity:

Recent research has explored the biological implications of triethylamine derivatives, including their interactions with cellular pathways. The compound's ability to modulate signaling pathways presents opportunities for developing therapeutic agents targeting diseases like fibrosis and cancer.

Mechanism of Action

The mechanism of action of Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst or inhibitor in various biochemical pathways, influencing the activity of specific proteins and enzymes. The tritylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparison

The compound is closely related to (S)-benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate (), which shares the tritylamino and hydroxypropanoate motifs but substitutes the triethylamine with a benzyl ester. Key structural differences include:

The triethylamine salt’s ionic character enhances solubility in polar aprotic solvents (e.g., THF, acetonitrile), whereas the benzyl ester’s crystallinity (with dihedral angles of 61.9–80.2° between phenyl groups) stabilizes its solid-state structure .

Physicochemical Properties

- Solubility : The ionic nature of the triethylamine salt improves solubility in THF and acetonitrile compared to the benzyl ester, which requires petroleum ether/ethyl acetate mixtures for crystallization .

- Stability : The benzyl ester’s hydrogen-bonded crystal lattice (O–H⋯O interactions) enhances thermal stability, whereas the triethylamine salt may exhibit hygroscopicity due to its ionic structure .

- Optical Activity : Both compounds retain chirality; the (S)-configuration is preserved during synthesis, critical for applications in enantioselective catalysis .

Analytical Characterization

Both compounds are analyzed via:

Biological Activity

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, often referred to as Trt-l-ser-oh tea, is a complex organic compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of triethylamine, a tertiary amine known for its role as an organocatalyst in various organic transformations. The compound also features a tritylamino group, which enhances its reactivity and potential biological interactions.

Target of Action

The compound primarily functions through its ability to interact with various enzymes and proteins, facilitating biochemical reactions. It has been utilized to study enzyme mechanisms and protein interactions in cellular environments.

Mode of Action

Triethylamine acts as an organocatalyst, promoting reactions such as Knoevenagel condensation, which involves the reaction between aromatic aldehydes and malonic acid. This catalytic activity is crucial for synthesizing complex molecular frameworks that can exhibit significant biological effects.

Biochemical Pathways

The compound is implicated in several biochemical pathways, particularly those involving enzymatic reactions where it serves as a substrate or catalyst. Its involvement in protein interactions suggests potential roles in signal transduction and metabolic regulation.

Pharmacokinetics

Pharmacokinetic studies indicate that triethylamine derivatives have favorable absorption and distribution properties within biological systems. The compound's stability under physiological conditions allows it to maintain activity over extended periods, making it suitable for various experimental applications.

Biological Activity

Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to inhibit cell proliferation and induce apoptosis through mechanisms involving Rho kinase inhibition, which is crucial in cancer progression and metastasis .

Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in critical metabolic pathways. For instance, its inhibitory effects on Rho kinase suggest therapeutic applications in managing diseases such as hypertension and cancer .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Enzyme Interaction Studies : In experiments designed to elucidate enzyme mechanisms, the compound was shown to modulate the activity of various kinases, indicating its potential role as a therapeutic agent in diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Triethylamine | Tertiary amine | Basic properties; lacks tritylamino group |

| (S)-3-hydroxy-2-(tritylamino)propanoic acid | Parent compound without triethylamine | Limited biological activity |

| Tritylamine | Contains tritylamino group | Moderate reactivity; lacks hydroxy and propanoate functionalities |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to simpler analogs.

Q & A

Q. What is the role of triethylamine in synthesizing (S)-3-hydroxy-2-(tritylamino)propanoate derivatives?

Triethylamine acts as a base to neutralize HCl generated during reactions involving trityl-protecting groups. For example, in the synthesis of trityl-protected amino acids, triethylamine (1.75 mL, 12.60 mmol) is added to a solution of carbazolyldiamine in THF to deprotonate intermediates and facilitate nucleophilic substitution. The resulting triethylammonium chloride is removed via filtration, ensuring product purity .

Q. How is the crude product purified after synthesis?

Column chromatography using solvents like petroleum ether-ethyl acetate (4:1 v/v) is commonly employed. After removing triethylamine byproducts, the crude product is loaded onto a silica gel column, and fractions are analyzed by thin-layer chromatography (TLC) to isolate the target compound .

Q. Which analytical methods confirm the structure of (S)-3-hydroxy-2-(tritylamino)propanoate derivatives?

- NMR spectroscopy : Identifies proton environments, such as the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and the hydroxypropanoate backbone.

- X-ray crystallography : Resolves absolute configuration (e.g., S-stereochemistry) and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing crystal packing) .

- LC-MS/HRMS : Validates molecular weight (e.g., m/z 385.52 for C₁₉H₃₁NO₅S) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize steric hindrance from the trityl group?

- Solvent choice : Polar aprotic solvents like THF or acetonitrile enhance solubility of bulky intermediates.

- Temperature control : Slow warming (e.g., from 273 K to ambient) prevents aggregation of sterically hindered species.

- Molar ratios : Excess triethylamine (2 eq.) ensures complete deprotonation, improving reaction efficiency .

Q. What challenges arise in determining absolute configuration via X-ray crystallography?

- Twinned crystals : High-resolution data (e.g., <1.0 Å) and SHELXL refinement are critical for resolving overlapping electron density.

- Anomalous dispersion : Merging Friedel pairs may obscure chirality; starting material configuration assumptions (e.g., retention of S-stereochemistry) are often necessary .

Q. How do hydrogen-bonding interactions influence crystallization?

Strong O–H⋯O bonds (2.70–2.85 Å) align molecules into chains along crystallographic axes. Dihedral angles between trityl phenyl rings (e.g., 61.9–80.2°) further stabilize packing by reducing steric clashes .

Q. What strategies address stereochemical inconsistencies between synthetic batches?

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Circular dichroism (CD) : Correlates optical activity with X-ray-derived configurations.

- Stereospecific reagents : Use enantiopure starting materials (e.g., (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) to enforce configuration retention .

Q. How are conflicting data from NMR and X-ray analyses resolved?

Q. What mechanistic role does triethylamine play beyond acid scavenging?

Triethylamine can stabilize transition states via weak Lewis acid-base interactions, particularly in SN2 reactions involving sterically hindered substrates. Kinetic studies (e.g., monitoring by TLC) reveal rate enhancements with optimized triethylamine concentrations .

Q. How are impurities like deprotected intermediates detected and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.